

ALRT1550: A Potent Retinoid Receptor Agonist Demonstrating Selective Anti-Cancer Activity

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Compound of Interest

Compound Name: ALRT1550

Cat. No.: B1667003

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This guide provides a comprehensive analysis of the potency of **ALRT1550**, a selective retinoic acid receptor (RAR) agonist, across various cancer cell lines. The data presented herein, compiled from preclinical studies, highlights the compound's significant anti-proliferative effects and offers a comparative perspective against other retinoids. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Potency of ALRT1550 in Diverse Cancer Cell Lines

ALRT1550 has demonstrated notable potency in inhibiting the growth of several cancer cell lines, particularly those of squamous and gynecological origin. The following table summarizes the available quantitative data on the efficacy of **ALRT1550**.

Cell Line	Cancer Type	Potency Metric	Value	Comparat or Drug	Comparat or Potency	Referenc e
UMSCC-22B	Oral Squamous Cell Carcinoma	IC50	0.22 ± 0.1 (SE) nM	9-cis-Retinoic acid	81 ± 29 nM	[1]
ME-180	Cervical Cancer	IC50	1 nM	Not Available	Not Available	[2]
SKOV-3	Ovarian Cancer	% Growth Inhibition at 2.5 µM	51%	All-trans retinoic acid (ATRA)	Less potent	[3]
		% Growth Inhibition at 5 µM	53%			[3]
		% Growth Inhibition at 10 µM	68%			[3]
2774	Ovarian Cancer	% Growth Inhibition at 10 µM	46%	All-trans retinoic acid (ATRA)	Less potent	[3]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

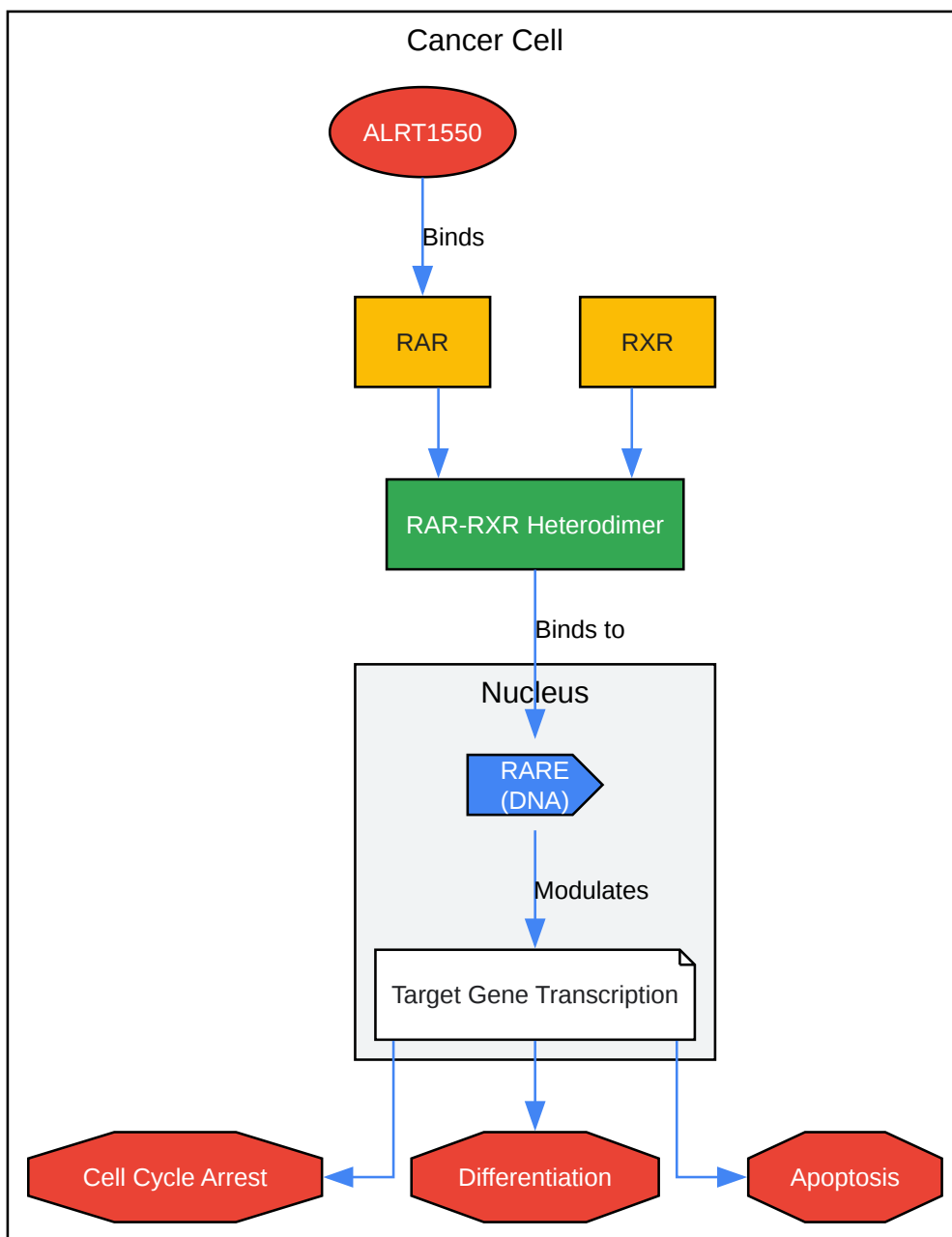
The data clearly indicates that **ALRT1550** is a highly potent agent, with nanomolar to sub-nanomolar efficacy in oral squamous and cervical cancer cell lines. In ovarian cancer cell lines, it demonstrates significant dose-dependent inhibition of cell growth. Notably, in UMSCC-22B cells, **ALRT1550** is approximately 368-fold more potent than the pan-RAR/RXR agonist 9-cis-retinoic acid.[1] Furthermore, studies have described **ALRT1550** as being 10-100 times more

active than all-trans retinoic acid (ATRA) in competitive binding and cotransfection assays and having 300 times more inhibitory activity against the proliferation of cervical carcinoma cells.[3]

Mechanism of Action: The Retinoic Acid Receptor Signaling Pathway

ALRT1550 exerts its anti-cancer effects by selectively binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding by an agonist like **ALRT1550**, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the induction of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately inhibiting tumor growth.

ALRT1550 Signaling Pathway

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ALRT1550 activates the RAR/RXR pathway to induce anti-cancer effects.

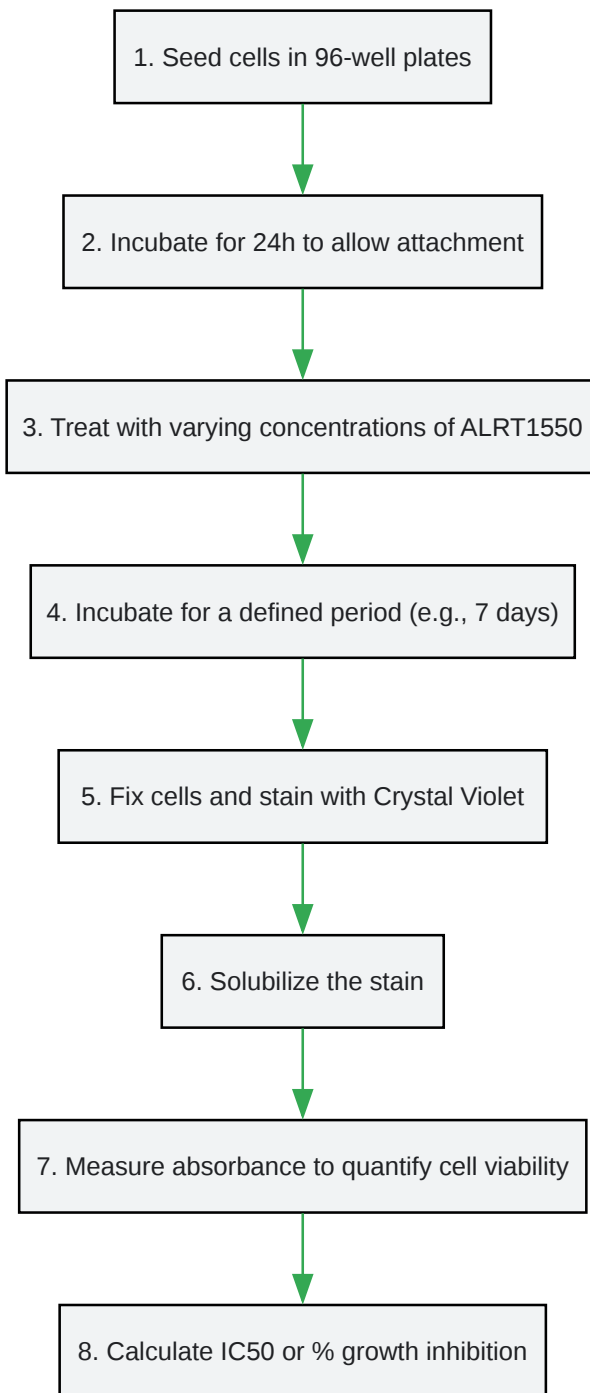
Experimental Protocols

The following methodologies are based on the published studies assessing the potency of **ALRT1550**.

Cell Proliferation/Growth Inhibition Assay (UMSCC-22B, SKOV-3, 2774)

This workflow outlines a typical procedure for determining the anti-proliferative effects of **ALRT1550** on adherent cancer cell lines.

Experimental Workflow: Cell Proliferation Assay



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A generalized workflow for assessing the anti-proliferative activity of **ALRT1550**.

Detailed Methodology:

- Cell Culture: UMSCC-22B, SKOV-3, and 2774 cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to attach for 24 hours.
- Drug Treatment: **ALRT1550** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The medium in the wells is replaced with the medium containing the various concentrations of **ALRT1550** or a vehicle control (medium with the solvent at the same final concentration).
- Incubation: The plates are incubated for a specified period, typically ranging from 3 to 7 days, to allow for the drug to exert its effect.
- Quantification of Cell Viability:
 - Crystal Violet Assay (as an example):
 - The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
 - Cells are fixed with a fixative solution (e.g., 10% formalin or methanol) for 15-20 minutes.
 - The fixative is removed, and the plates are air-dried.
 - A solution of crystal violet (e.g., 0.5% in 25% methanol) is added to each well and incubated for 10-20 minutes.
 - The staining solution is removed, and the plates are washed thoroughly with water to remove excess stain.
 - The plates are air-dried completely.

- The bound crystal violet is solubilized by adding a solubilizing agent (e.g., 10% acetic acid or a solution of sodium dodecyl sulfate).
- The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells. For determining the IC₅₀ value, the data is plotted as the percentage of inhibition versus the log of the drug concentration, and a non-linear regression analysis is performed.

Conclusion

ALRT1550 is a highly potent, RAR-selective agonist with significant anti-proliferative activity in a range of cancer cell lines, particularly oral squamous cell carcinoma and gynecological cancers. Its superior potency compared to other retinoids like 9-cis-retinoic acid and ATRA in certain contexts makes it a compelling candidate for further investigation in oncology. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own evaluations and comparative studies of **ALRT1550** and other novel anti-cancer agents. Further research is warranted to explore the efficacy of **ALRT1550** in a broader panel of cancer cell lines and in in vivo models to fully elucidate its therapeutic potential.

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